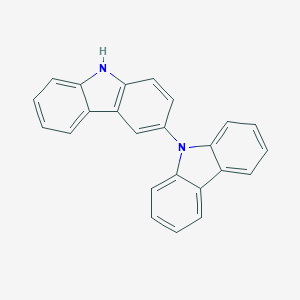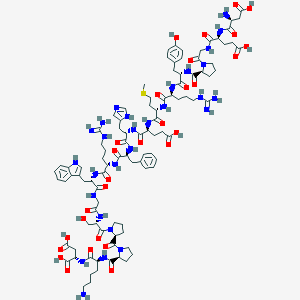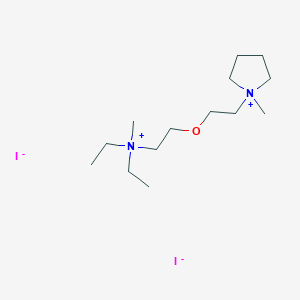
Plegarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plegarol is a chemical compound that is widely used in scientific research. It is a synthetic analog of the natural compound plastoquinone, which is found in plants and algae. Plegarol is used in a variety of research applications, including as an electron carrier in photosynthesis studies and as a tool to study oxidative stress and mitochondrial function. In
Applications De Recherche Scientifique
Plegarol has a wide range of scientific research applications. One of its primary uses is as an electron carrier in photosynthesis studies. Plegarol is used to study the electron transport chain in photosynthesis and to understand how energy is transferred from the light reactions to the dark reactions. Plegarol is also used as a tool to study oxidative stress and mitochondrial function. It is used to investigate the effects of reactive oxygen species on mitochondrial function and to understand the mechanisms of cell death.
Mécanisme D'action
Plegarol acts as an electron carrier in photosynthesis and oxidative phosphorylation. It is able to accept and donate electrons, which allows it to transfer energy from one molecule to another. Plegarol is also a potent antioxidant, which means that it is able to scavenge reactive oxygen species and protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Plegarol has several biochemical and physiological effects. It is able to increase the rate of electron transfer in photosynthesis and oxidative phosphorylation. Plegarol is also able to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, Plegarol has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Plegarol in lab experiments is that it is a synthetic compound, which means that it is readily available and can be easily synthesized. Plegarol is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one of the limitations of using Plegarol is that it can be toxic at high concentrations, which means that it must be used carefully and with caution.
Orientations Futures
There are several future directions for research on Plegarol. One area of research is to investigate the effects of Plegarol on mitochondrial function in different cell types. Another area of research is to study the anti-inflammatory effects of Plegarol and to investigate its potential use as a therapeutic agent for inflammatory diseases. Additionally, future research could focus on the development of new synthetic analogs of Plegarol with improved properties and efficacy.
Méthodes De Synthèse
Plegarol is synthesized through a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of Plegarol are 2-ethyl-1,4-naphthoquinone and 2,3,5,6-tetramethyl-1,4-benzoquinone. These compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the intermediate compound 2,3,5,6-tetramethyl-1,4-dihydroxybenzene. This intermediate is then reacted with 2-ethyl-1,4-dimethoxybenzene in the presence of a reducing agent, such as sodium borohydride, to form the final product, Plegarol.
Propriétés
Numéro CAS |
126-79-4 |
|---|---|
Nom du produit |
Plegarol |
Formule moléculaire |
C14H32I2N2O |
Poids moléculaire |
498.23 g/mol |
Nom IUPAC |
diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
VACPTJTYMJLQSW-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
SMILES canonique |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



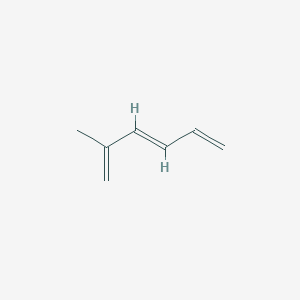
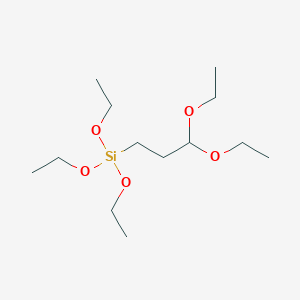
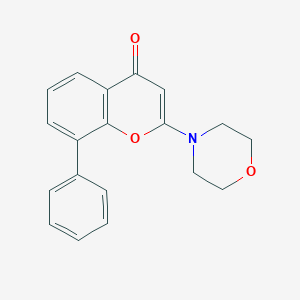
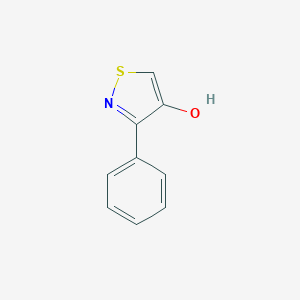
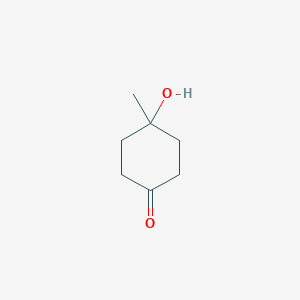
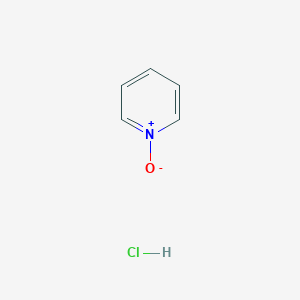
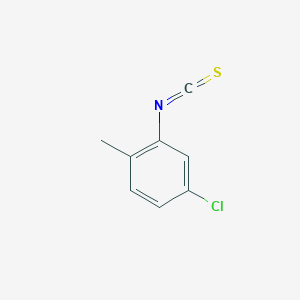
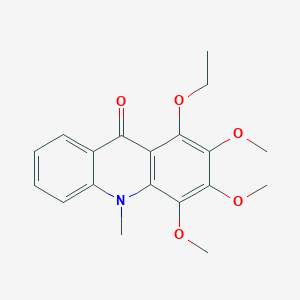
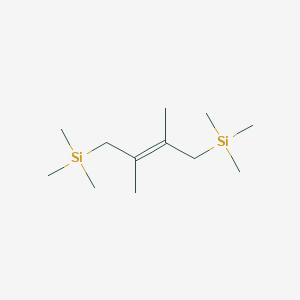
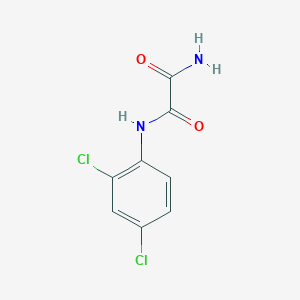
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
